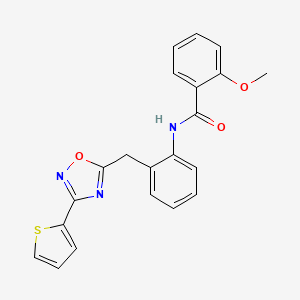

![molecular formula C10H8N2O4 B2368569 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid CAS No. 955314-45-1](/img/structure/B2368569.png)

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

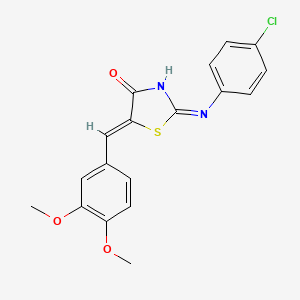

“3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid” is a compound with the molecular formula C10H8N2O4 . It is related to cyanoacetyl indoles (CAIs), which are nitrogen-heterocyclic compounds . These compounds have been attracting much attention due to their biological and pharmaceutical activities .

Synthesis Analysis

Cyanoacetyl indoles (CAIs) are easily obtained from the reaction of indoles and cyanoacetic acid . They are versatile starting materials utilized for the construction of a wide variety of molecules containing indole moieties in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Chemical Reactions Analysis

Cyanoacetyl indoles (CAIs) have been used in multi-component reactions for the synthesis of various heterocyclic compounds such as pyranes, pyridines, dihydropyridines, pyrimidines, tetrahydropyrimidines, pyrazoles, pyrazolopyridines, pyrazolopyrimidines, pyridopyrimidines, tetrazolopyrimidines, triazolopyrimidines, furans, dihydrofurans, coumarins, pyrimido naphthyridines, chromenes, thiazoles, pyrimidoindazoles, pyrazoloquinolines, isoxazolopyridines, and carbazoles .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 220.18 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Supramolecular Chemistry

3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid plays a role in the fabrication of responsive organometallic crystalline materials. These materials are based on the dimerization of carboxylic functionalities, with extended hydrogen bond networks involving NH2, OH, and halogen groups. This structural configuration allows for the creation of wheel-and-axle shaped supramolecular entities, influencing the host–guest properties of the crystalline materials. Particularly notable is the ability of these complexes to undergo fast and reversible solid–vapor processes, a characteristic valuable in various chemical applications (Bacchi et al., 2012).

Biosynthesis of Antibiotics

The compound is also significant in the biosynthesis of antibiotics. The 3-amino-5-hydroxybenzoic acid (AHBA) synthase, an enzyme essential for AHBA biosynthesis, has been studied for its role in the production of ansamycins and AHBA-related antibiotics. This research is particularly relevant in the context of Actinomycetes, providing insights into the production of these antibiotics and their potential applications in medical science (Hui-tu et al., 2009).

Materials Science

In materials science, the synthesis and structural characterization of novel co-crystals incorporating this compound are of interest. These co-crystals, formed with active pharmaceutical ingredients and organic acids, show a three-dimensional hydrogen-bonded network. This aspect of their structure is crucial for understanding their properties and potential uses in pharmaceutical formulations and materials engineering (Ma et al., 2015).

Chemical Synthesis

The compound is also used in the synthesis of functionalized amino acids and facilitates unusual chemical reactions like esterification and acetylene hydration. These reactions are important in the development of new classes of unnatural amino acids, offering potential applications in pharmaceutical and chemical industries (Trofimov et al., 2009).

Future Directions

properties

IUPAC Name |

3-[(2-cyanoacetyl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-5-4-8(13)12-7-3-1-2-6(9(7)14)10(15)16/h1-3,14H,4H2,(H,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIBZYQUATZUOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)NC(=O)CC#N)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)

![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)

![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone](/img/structure/B2368501.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)

![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)